molecular formula C13H15NO4 B14071087 (E)-3-(2-amino-4-(3-methoxy-3-oxopropyl)phenyl)acrylic acid

(E)-3-(2-amino-4-(3-methoxy-3-oxopropyl)phenyl)acrylic acid

Cat. No.: B14071087
M. Wt: 249.26 g/mol
InChI Key: SVQGTCVJEUIHEF-UHFFFAOYSA-N
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Description

(E)-3-(2-amino-4-(3-methoxy-3-oxopropyl)phenyl)acrylic acid is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-amino-4-(3-methoxy-3-oxopropyl)phenyl)acrylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-amino-4-(3-methoxy-3-oxopropyl)benzaldehyde with malonic acid in the presence of a base to form the desired acrylic acid derivative. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-amino-4-(3-methoxy-3-oxopropyl)phenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 3-(2-carboxy-4-(3-methoxy-3-oxopropyl)phenyl)acrylic acid.

    Reduction: Formation of 3-(2-amino-4-(3-methoxy-3-hydroxypropyl)phenyl)acrylic acid.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(E)-3-(2-amino-4-(3-methoxy-3-oxopropyl)phenyl)acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-(2-amino-4-(3-methoxy-3-oxopropyl)phenyl)acrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-amino-4-(3-methoxy-3-oxopropyl)phenyl)propanoic acid
  • 2-amino-4-(3-methoxy-3-oxopropyl)benzoic acid
  • 3-(2-amino-4-(3-methoxy-3-oxopropyl)phenyl)butanoic acid

Uniqueness

(E)-3-(2-amino-4-(3-methoxy-3-oxopropyl)phenyl)acrylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

3-[2-amino-4-(3-methoxy-3-oxopropyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C13H15NO4/c1-18-13(17)7-3-9-2-4-10(11(14)8-9)5-6-12(15)16/h2,4-6,8H,3,7,14H2,1H3,(H,15,16)

InChI Key

SVQGTCVJEUIHEF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC(=C(C=C1)C=CC(=O)O)N

Origin of Product

United States

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